
6,7-Dimethoxy-1-methylisoquinoline
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Overview
Description
6,7-Dimethoxy-1-methylisoquinoline is a natural product found in Pachycereus weberi and Nigella sativa with data available.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of 6,7-dimethoxy-1-methylisoquinoline exhibit significant antibacterial properties. A study focused on 3-phenyl substituted derivatives showed activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicated that the antibacterial potency increased with the lipophilicity of substituents at the 3′ position .
Table 1: Antibacterial Activity of Derivatives
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
1b | MSSA | 4 |
5b | MRSA | 8 |
6b | Vancomycin-resistant E. faecalis | 4 |
Inhibition of Phosphodiesterase Enzymes
This compound has been investigated for its potential as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase 10A (PDE10A). This enzyme is implicated in various neurological disorders, and inhibitors could provide therapeutic benefits for conditions such as schizophrenia and other neuropsychiatric disorders. The patent US20150158895A1 outlines the synthesis and application of substituted isoquinoline derivatives as PDE10A inhibitors .
Synthesis and Derivatives
The synthesis of aaptamine from this compound has been documented, showcasing its versatility in creating biologically active compounds. The synthetic route involves nitration and condensation reactions that yield various derivatives with potential pharmacological applications .
Table 2: Synthetic Routes and Yields
Reaction Step | Product | Yield (%) |
---|---|---|
Nitration at C-8 | Nitro Aldehyde | 85 |
Condensation with nitromethane | Aaptamine | 75 |
Binding Studies
Binding studies have indicated that certain derivatives of this compound can effectively bind to bacterial FtsZ protein, which is crucial for bacterial cell division. This binding affinity suggests a mechanism by which these compounds exert their antibacterial effects .
Properties
CAS No. |
4594-02-9 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h4-7H,1-3H3 |
InChI Key |
VBMZFACBWDZUSM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=CC(=C(C=C12)OC)OC |
Canonical SMILES |
CC1=NC=CC2=CC(=C(C=C12)OC)OC |
melting_point |
118 - 119 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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